N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques are used for structural elucidation of compounds along with the study of geometrical and vibrational properties. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature.Scientific Research Applications
Synthesis and Chemical Properties
- A study discussed the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides, including compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide, using Suzuki-Miyaura cross-coupling. This process yields compounds with potential anti-bacterial activities against drug-resistant bacteria (Siddiqa et al., 2022).
- Research on palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones to form multisubstituted furans has relevance for the synthesis pathways of compounds like this compound (Lu, Wu, & Yoshikai, 2014).
Biological and Pharmacological Research
- Investigations into the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine may offer insights into the pharmacological properties of related furan compounds (Kumar et al., 2017).
- The development of [11C]CPPC, a PET radiotracer that targets CSF1R, a microglia-specific marker, demonstrates the potential of furan derivatives in imaging of neuroinflammation, which could extend to the understanding of similar compounds (Horti et al., 2019).
Material Science Applications
- Research into the synthesis and antimicrobial activity of furan-3-carboxamides, including structural characterizations, can provide foundational knowledge relevant to the broader category of furan-derived compounds, such as this compound (Zanatta et al., 2007).
- Studies on the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, as sustainable alternatives to traditional polyamides, provide insights into the potential material science applications of furan derivatives (Jiang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as protein kinases , and have shown potential in the treatment of lung cancer .
Mode of Action
For instance, some compounds have been found to inhibit protein kinases , which play a crucial role in signal transduction pathways within cells.
Biochemical Pathways
For instance, some compounds have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-21(24,14-19-8-5-13-25-19)15-22-20(23)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,24H,14-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBQKZFREANXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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